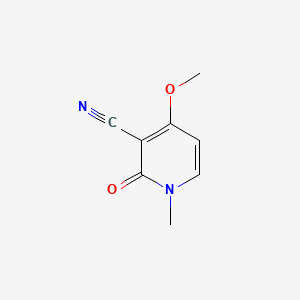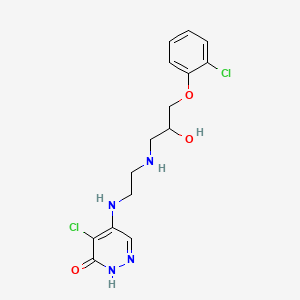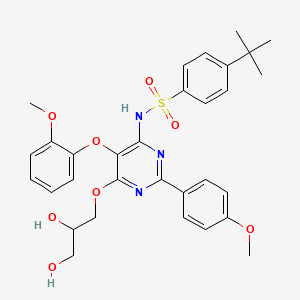
4-(tert-butyl)-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide
Übersicht
Beschreibung
RO 46-8443 is the first non-peptide endothelin ETB receptor selective antagonist. RO 46-8443 displays up to 2000-fold selectivity for ETB receptors both in terms of binding inhibitory potency and functional inhibition. The observed parallel rightward shift of concentration-response curves with different antagonist concentrations is consistent with a competitive binding mode. Since R0 46-8443 selectively inhibits ETB receptor mediated responses, it is a valuable tool for clarifying the role of ETB receptors in pathology.
Wissenschaftliche Forschungsanwendungen
Study of ET-B Receptors
RO46-8443 is a valuable tool for studying the role of ET-B receptors in pathology . It selectively inhibits ET-B receptor-mediated responses, which can help clarify the role of these receptors in various diseases .
Investigation of G-Protein Coupled Receptors
The ET-B receptor, which RO46-8443 targets, is part of the G-protein coupled receptor (GPCR) superfamily . Therefore, this compound can be used in research related to GPCRs.
Endothelin-1-Evoked Calcium Mobilization Studies
RO46-8443 has been used in studies to inhibit the ET-B receptor-mediated, endothelin-1-evoked calcium mobilization . This can be useful in understanding calcium signaling pathways.
Competitive Binding Assays
RO46-8443 has been used in competitive binding assays for human ET-B receptors . It can be used to study the binding affinity and selectivity of other compounds for ET-B receptors.
Inhibition of Neutrophil Infiltration
RO46-8443 has been shown to inhibit neutrophil infiltration induced by oleic acid . This suggests potential applications in the study of inflammatory responses.
Blood Pressure and Renal Function Regulation
ET-B receptors, which RO46-8443 targets, play an important role in regulating renal function and blood pressure . Therefore, this compound could be used in research related to these physiological processes.
Wirkmechanismus
Target of Action
The primary target of RO46-8443 is the Endothelin B (ET-B) receptor . This receptor belongs to the G-protein coupled receptor (GPCR) superfamily . ET-B receptors are widely distributed in vascular and nonvascular tissues and play a crucial role in regulating renal function and blood pressure .
Mode of Action
RO46-8443 acts as a selective and competitive antagonist of the ET-B receptor . It shows over 100-fold selectivity for human ET-B receptors in competitive binding assays . The compound competitively inhibits the binding of selective ET-B agonist Sarafotoxin-S6c to porcine trachea membranes .
Biochemical Pathways
The ET-B receptor has high and equal affinity for all endothelin isopeptides . When RO46-8443 binds to the ET-B receptor, it prevents the receptor from interacting with its natural ligands, thereby inhibiting the downstream signaling pathways that would normally be activated by these ligands .
Pharmacokinetics
The compound is soluble up to 100 mm in dmso , which suggests it may have good bioavailability. For a more detailed understanding of its ADME properties, further studies would be required.
Result of Action
RO46-8443’s antagonistic action on the ET-B receptor leads to the inhibition of ET-B receptor-mediated Ca2+ mobilization in cells . This can have various effects at the molecular and cellular level, depending on the specific role of the ET-B receptor in a given tissue or cell type.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O8S/c1-31(2,3)21-12-16-24(17-13-21)43(37,38)34-29-27(42-26-9-7-6-8-25(26)40-5)30(41-19-22(36)18-35)33-28(32-29)20-10-14-23(39-4)15-11-20/h6-17,22,35-36H,18-19H2,1-5H3,(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIHNVYRUGBDHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)OCC(CO)O)OC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 9916886 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



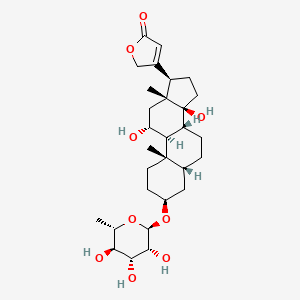
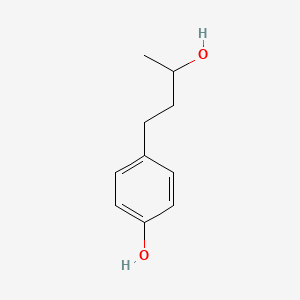


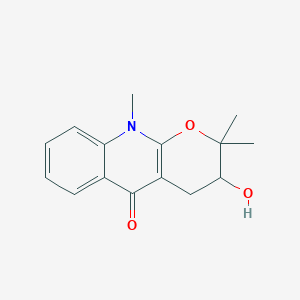



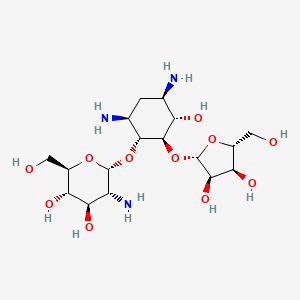
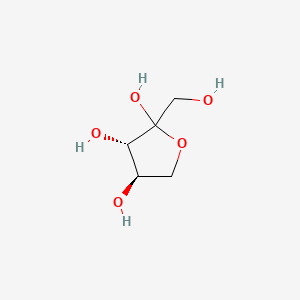
![3,3-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2H-indole-1-carboxamide](/img/structure/B1680625.png)
